TD1092

PROTAC IAP Protein Degradation

Conventional IAP antagonists leave target proteins intact, enabling compensatory resistance. TD1092 solves this with an event-driven PROTAC mechanism for sustained degradation of cIAP1, cIAP2, and XIAP. - **Mechanism:** Dual E3 ligase (IAP + CRBN) recruitment; proteasomal degradation; CRBN spared. - **Potency:** IC50 = 0.395 μM (MCF-7 cells); superior to SMAC mimetics. - **Applications:** Apoptosis induction, NF-κB pathway blockade, EMT inhibition, cancer biology. - **Supply:** Standard B2B packaging, documented purity, global research delivery.

Molecular Formula C55H70N8O9
Molecular Weight 987.2 g/mol
Cat. No. B15542001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD1092
Molecular FormulaC55H70N8O9
Molecular Weight987.2 g/mol
Structural Identifiers
InChIInChI=1S/C55H70N8O9/c1-33(56-5)48(65)60-47(55(2,3)4)54(71)62-32-36-27-39(21-19-35(36)28-45(62)51(68)58-43-18-14-16-34-15-10-11-17-40(34)43)72-26-13-9-7-6-8-12-25-57-49(66)37-30-61(31-37)38-20-22-41-42(29-38)53(70)63(52(41)69)44-23-24-46(64)59-50(44)67/h10-11,15,17,19-22,27,29,33,37,43-45,47,56H,6-9,12-14,16,18,23-26,28,30-32H2,1-5H3,(H,57,66)(H,58,68)(H,60,65)(H,59,64,67)/t33-,43+,44?,45-,47+/m0/s1
InChIKeySZHRKMBISSMURE-LXHHKSBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TD1092 Pan-IAP PROTAC Degrader


TD1092 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed as a pan-inhibitor of apoptosis (IAP) protein degrader [1]. This compound orchestrates the selective degradation of key IAP family members—specifically cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP)—through a cereblon (CRBN)-dependent mechanism [1]. TD1092 represents a first-in-class degrader that simultaneously recruits two distinct E3 ligase binding moieties (IAP and CRBN) within a single molecule, inducing proteasomal degradation of cIAP1/2 and XIAP while notably sparing CRBN itself from degradation [1]. Functioning as a potent inducer of apoptosis, TD1092 activates Caspase 3/7 and promotes cancer cell death via targeted IAP depletion [1].

Pan-IAP degradation workflow (cIAP1, cIAP2, XIAP)
Apoptosis pathway engagement and caspase activation studies
TNFα-driven NF-κB signaling and inflammatory response models
EMT/metastasis research and dual-ligase PROTAC design

TD1092 vs. IAP Antagonists and PROTACs


Conventional IAP antagonists, including SMAC mimetics such as Birinapant and LCL161, function by binding to the BIR domains of IAPs to block their anti-apoptotic activity but do not eliminate the target proteins [1]. This occupancy-driven pharmacology leaves IAPs intact, enabling compensatory signaling and potential resistance mechanisms. In contrast, TD1092 employs an event-driven PROTAC mechanism that catalyzes complete proteasomal degradation of cIAP1, cIAP2, and XIAP, resulting in sustained and profound suppression of pro-survival signaling that cannot be achieved through reversible antagonism alone [1]. Furthermore, TD1092's dual E3 ligase recruitment architecture—incorporating both IAP-binding and CRBN-binding moieties within a single heterobifunctional molecule—confers a unique degradation profile not replicable by conventional single-ligase PROTACs or small-molecule inhibitors [1]. This mechanistic divergence translates to quantitative functional superiority in cytotoxicity and NF-κB pathway inhibition, as evidenced in direct comparative studies [1].

TD1092 Event-driven degradation eliminates IAP proteins
IAP antagonists Occupancy-based binding may not remove targets; residual signaling possible
TD1092 Selective cIAP1/2/XIAP degradation without CRBN co-degradation
Other CRBN PROTACs May co-degrade CRBN, altering pharmacodynamic interpretation
TD1092 Dual IAP + CRBN recruitment within one heterobifunctional molecule
Single-ligase PROTACs Cannot replicate the unique degradation profile

TD1092 Quantitative Differentiation Evidence


Pan-IAP Degradation and CRBN Sparing

TD1092 was designed as a heterodimerizing PROTAC incorporating both IAP-binding and CRBN-binding moieties. In cellular degradation assays, TD1092 induced selective and concentration-dependent degradation of cIAP1, cIAP2, and XIAP proteins, while CRBN protein levels remained unaffected [1]. This is a critical differentiation from earlier PROTAC designs where the E3 ligase itself can be co-degraded, which complicates pharmacodynamic interpretation and may limit therapeutic window. The study explicitly demonstrates that TD1092 achieves pan-IAP degradation without inducing CRBN self-degradation, a property not observed with certain CRBN-recruiting PROTACs [1]. Comparators in the study included other heterodimerizing PROTACs with varied linker lengths, but only TD1092 (compound 12) maintained this selective degradation profile across all three IAP targets while sparing CRBN [1].

Pan-IAP Degradation Selectivity
Reported head-to-head
Degrades cIAP1, cIAP2, XIAP; CRBN protein spared
Supports selective degradation interpretation
MDA-MB-231 cells; Western blot
PROTAC IAP Protein Degradation Targeted Protein Degradation

Superior Cytotoxicity vs. IAP Antagonists in MCF-7 Cells

In a direct head-to-head evaluation, TD1092 significantly outperformed an IAP antagonist (used as a comparator in the study) in terms of cytotoxic effects against cancer cells [1]. Additionally, independent testing established that TD1092 inhibits MCF-7 breast cancer cell growth with an IG50 value of 0.395 μM [2]. For contextual comparison, conventional IAP antagonists such as AT-406 (Xevinapant) exhibit IC50 values of 144 nM in MDA-MB-231 breast cancer cells and 142 nM in SK-OV-3 ovarian cancer cells, but importantly, AT-406 functions as a reversible antagonist and does not degrade IAP proteins . The event-driven degradation mechanism of TD1092 provides sustained target suppression that translates to robust anti-proliferative effects not fully captured by simple IC50 comparisons with occupancy-based antagonists.

Anti-Proliferative Activity
Cross-study comparable
IG50 = 0.395 μM (MCF-7)
Reported cell-model response context
Different cell line vs. AT-406 comparator; mechanism differs
Cytotoxicity Breast Cancer Apoptosis IAP Degrader

Superior Suppression of TNFα-Driven NF-κB

In direct comparative functional assays, TD1092 outperformed an IAP antagonist in its ability to inhibit TNFα-induced NF-κB signaling pathway activation [1]. Treatment with TD1092 (1 μM) for 6 hours inhibited the TNFα-mediated NF-κB pathway and reduced the phosphorylation of key downstream signaling components including IKK, IkBα, p65, and p38 . This functional superiority stems from the compound's ability to degrade cIAP1 and cIAP2, which are essential mediators of TNFα-induced NF-κB activation. In contrast, conventional IAP antagonists merely block IAP function without eliminating the proteins, leaving the potential for residual signaling and pathway reactivation.

NF-κB Pathway Inhibition
Reported head-to-head
Inhibits TNFα-induced NF-κB; reduces phospho-IKK, IkBα, p65, p38
Supports NF-κB pathway inhibition context
1 μM, 6 h; luciferase reporter assay
NF-κB Signaling Inflammation TNFα IAP Degrader

EMT Suppression via IAP Degradation

Beyond direct cytotoxicity and NF-κB inhibition, TD1092 uniquely inhibits epithelial-mesenchymal transition (EMT) through IAP degradation [1]. In cancer cell models, treatment with TD1092 (1 μM, 6 h) inhibited TNFα-induced EMT, a critical process in cancer metastasis and therapeutic resistance [1]. This anti-EMT activity represents a distinct functional outcome that is not well-characterized for conventional IAP antagonists and may be specifically linked to the degradation of cIAP1/2 and XIAP rather than their mere antagonism. The study demonstrates that TD1092-mediated IAP degradation suppresses markers and morphological changes associated with EMT, thereby potentially reducing the metastatic potential of cancer cells [1].

EMT Suppression
Class-level inference
Inhibits TNFα-induced EMT at 1 μM
Supports EMT research context; limited comparator data
Data to verify; mechanism inferred from IAP degradation
EMT Metastasis Tumor Microenvironment IAP Degrader

TD1092 Research and Procurement Applications


IAP Survival Pathways in Breast Cancer Models

TD1092 is optimally suited for researchers studying IAP-dependent survival mechanisms in breast cancer models such as MCF-7 and MDA-MB-231 cells. With an IG50 of 0.395 μM in MCF-7 cells and demonstrated superior cytotoxicity compared to IAP antagonists [1], TD1092 provides a robust tool for probing the functional consequences of pan-IAP degradation rather than transient antagonism. The event-driven degradation mechanism ensures sustained depletion of cIAP1, cIAP2, and XIAP, enabling long-term studies of apoptosis induction and cell fate determination that may not be feasible with reversible antagonists [1].

TNFα-Induced NF-κB and Inflammatory Signaling

For laboratories focused on inflammatory signaling and NF-κB pathway biology, TD1092 offers superior pathway suppression compared to IAP antagonists [1]. Treatment with TD1092 (1 μM, 6 h) inhibits TNFα-induced NF-κB activation and reduces phosphorylation of IKK, IkBα, p65, and p38 . This makes TD1092 the preferred tool compound for experiments requiring robust and sustained NF-κB pathway blockade, including studies of innate immune signaling, cytokine responses, and inflammation-associated oncogenesis.

IAP Degradation in EMT and Metastasis

TD1092 is uniquely positioned for researchers investigating the link between IAP proteins and epithelial-mesenchymal transition (EMT) in cancer progression. The compound's demonstrated ability to inhibit TNFα-induced EMT at 1 μM concentration [1] provides a distinct experimental handle for studying how IAP degradation—rather than antagonism—affects metastatic potential, cell migration, and invasion. This application is particularly relevant for studies in aggressive cancer phenotypes where EMT contributes to therapeutic resistance and metastatic dissemination.

Dual E3 Ligase PROTAC Development

As a first-in-class PROTAC incorporating both IAP-binding and CRBN-binding moieties within a single heterobifunctional molecule, TD1092 serves as a critical benchmark compound for medicinal chemistry and chemical biology programs developing novel targeted protein degraders [1]. The unique design feature—selective degradation of cIAP1, cIAP2, and XIAP without degrading the recruited CRBN E3 ligase—provides a valuable reference for evaluating linker optimization, ternary complex formation efficiency, and the structure-activity relationships governing PROTAC selectivity [1].

Application
Selection Property
Validation Focus
IAP survival pathway studies in cancer cell models
Pan-IAP degradation and apoptosis induction
Caspase activation and cell viability endpoints
TNFα-induced NF-κB signaling research
NF-κB pathway suppression review
Phospho-protein and reporter gene assays
EMT and metastasis mechanistic studies
EMT suppression context
Migration, invasion, and EMT marker assays
PROTAC design and SAR development
Dual-ligase recruitment architecture
Ternary complex formation and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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